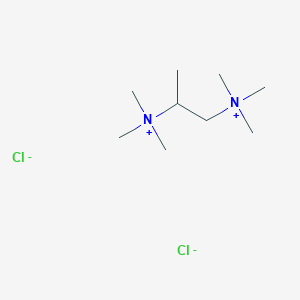
N~1~,N~1~,N~1~,N~2~,N~2~,N~2~-Hexamethylpropane-1,2-bis(aminium) dichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~,N~1~,N~1~,N~2~,N~2~,N~2~-Hexamethylpropane-1,2-bis(aminium) dichloride: is a quaternary ammonium compound. It is characterized by the presence of two aminium groups attached to a propane backbone, with each nitrogen atom bonded to three methyl groups. This compound is commonly used in various chemical and industrial applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N1,N~1~,N~1~,N~2~,N~2~,N~2~-Hexamethylpropane-1,2-bis(aminium) dichloride typically involves the reaction of propane-1,2-diamine with excess methyl iodide. The reaction proceeds through the formation of intermediate methylated amines, which are subsequently converted to the quaternary ammonium salt by further methylation and treatment with hydrochloric acid.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up by using continuous flow reactors to ensure efficient mixing and reaction control. The process involves the careful addition of methyl iodide to a solution of propane-1,2-diamine under controlled temperature and pressure conditions. The final product is purified through crystallization and filtration to obtain the dichloride salt.
Analyse Des Réactions Chimiques
Types of Reactions: N1,N~1~,N~1~,N~2~,N~2~,N~2~-Hexamethylpropane-1,2-bis(aminium) dichloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chloride ions are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The aminium groups can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium iodide, and other nucleophiles. The reactions are typically carried out in aqueous or organic solvents at moderate temperatures.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used for oxidation reactions, often under acidic or basic conditions.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted quaternary ammonium salts can be formed.
Oxidation Products: Oxidation of the aminium groups can lead to the formation of N-oxides or other oxidized derivatives.
Applications De Recherche Scientifique
Chemistry: N1,N~1~,N~1~,N~2~,N~2~,N~2~-Hexamethylpropane-1,2-bis(aminium) dichloride is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology and Medicine: In biological research, this compound is used as a disinfectant and antiseptic due to its antimicrobial properties. It is also studied for its potential use in drug delivery systems.
Industry: The compound is employed in the production of surfactants, fabric softeners, and antistatic agents. Its ability to modify surface properties makes it valuable in various industrial applications.
Mécanisme D'action
The mechanism of action of N1,N~1~,N~1~,N~2~,N~2~,N~2~-Hexamethylpropane-1,2-bis(aminium) dichloride involves its interaction with cell membranes. The quaternary ammonium groups disrupt the lipid bilayer, leading to cell lysis and death. This property is particularly useful in its role as a disinfectant and antiseptic.
Comparaison Avec Des Composés Similaires
Tetramethylammonium chloride: Similar in structure but with only one quaternary ammonium group.
Hexadecyltrimethylammonium chloride: Contains a longer alkyl chain, leading to different physical properties.
Uniqueness: N1,N~1~,N~1~,N~2~,N~2~,N~2~-Hexamethylpropane-1,2-bis(aminium) dichloride is unique due to its dual quaternary ammonium groups, which enhance its antimicrobial activity and make it more effective in disrupting cell membranes compared to compounds with a single quaternary ammonium group.
Propriétés
Numéro CAS |
63888-52-8 |
|---|---|
Formule moléculaire |
C9H24Cl2N2 |
Poids moléculaire |
231.20 g/mol |
Nom IUPAC |
trimethyl-[1-(trimethylazaniumyl)propan-2-yl]azanium;dichloride |
InChI |
InChI=1S/C9H24N2.2ClH/c1-9(11(5,6)7)8-10(2,3)4;;/h9H,8H2,1-7H3;2*1H/q+2;;/p-2 |
Clé InChI |
DJOTZEPRQVKKKA-UHFFFAOYSA-L |
SMILES canonique |
CC(C[N+](C)(C)C)[N+](C)(C)C.[Cl-].[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(Triphenylstannyl)methyl]cyclohexan-1-ol](/img/structure/B14510049.png)
![7-[2-Methyl-5-(3-oxooct-1-en-1-yl)-1,3-thiazol-4-yl]heptanoic acid](/img/structure/B14510050.png)
![N-Ethyl-N'-[4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]thiourea](/img/structure/B14510055.png)

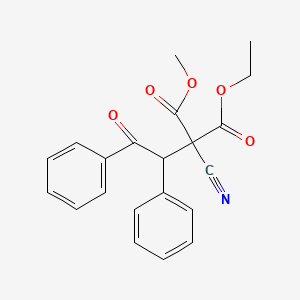
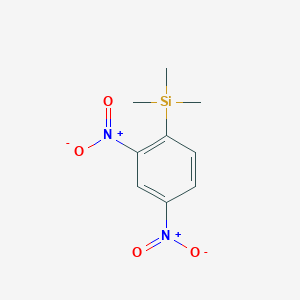
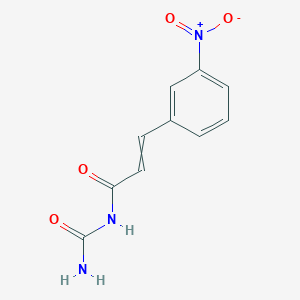
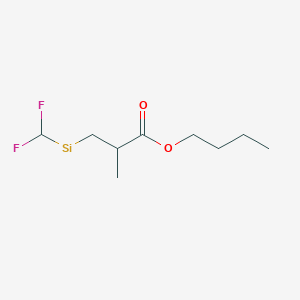
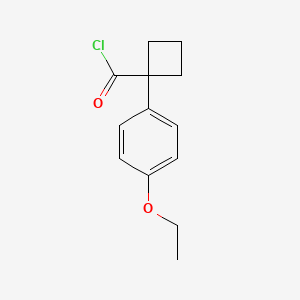
![Butanamide, 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-N-[4-[4,5-dihydro-5-oxo-4-[(1-phenyl-1H-tetrazol-5-yl)thio]-3-(1-pyrrolidinyl)-1H-pyrazol-1-yl]phenyl]-, monohydrochloride](/img/structure/B14510084.png)

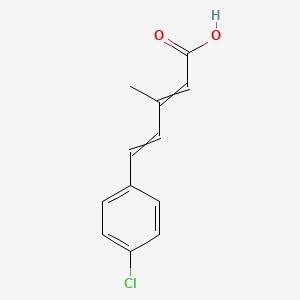
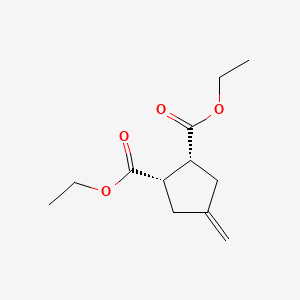
![1-Amino-3-bromo-2-methyl-1H-imidazo[1,2-a]pyrimidin-4-ium bromide](/img/structure/B14510111.png)
